![molecular formula C23H18ClNO3S B2686158 (4-chlorophenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114653-54-1](/img/structure/B2686158.png)
(4-chlorophenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-chlorophenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone” is a chemical compound with the molecular formula C23H18ClNO3S . It is a complex organic compound that contains several functional groups, including a chlorophenyl group, a dimethylphenyl group, and a benzothiazinone group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The compound has a molecular weight of 423.912 Da and a mono-isotopic mass of 423.069580 Da . Further structural analysis would require more specific data such as crystallographic studies or spectroscopic data.Scientific Research Applications
Clathrate Formation and Host-Guest Interactions
(4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone compounds, closely related to the chemical , serve as clathrate hosts for benzene guests. These compounds demonstrate that the edge-to-face interaction between aromatic rings plays a crucial role in the formation of inclusion complexes and host-host interactions, as revealed by X-ray crystal analyses and PM6 molecular orbital calculations (Eto et al., 2011).
Synthesis and Reactivity Towards Nucleophiles
The synthesis of (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles under basic and acidic conditions have been explored. This research highlights a method for the functionalization of 2-acyl-benzo[b]thiophene derivatives, showcasing the compound's utility in organic synthesis (Pouzet et al., 1998).
Spectroscopic and Thermal Properties
The characteristics of a structurally similar compound, (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, were investigated using Density Functional Theory (DFT) to compute geometrical parameters, FT-IR, Raman, 13C, and 1H NMR. This study offers insights into the molecule's chemical reactivity descriptors, charge distribution, and thermal properties, providing a basis for understanding the chemical and physical properties of similar compounds (Arasu et al., 2019).
Electrooxidation and Analytical Applications
The electrooxidation of dimethomorph (DIM), a compound related to the target chemical, was studied using square-wave voltammetry and a boron-doped diamond electrode. This research developed a new electroanalytical procedure for DIM determination in grapes and red wine, with the electrooxidation reaction forming (4-chlorophenyl)-(3,4-dimethoxyphenyl)methanone as a major product. Such studies highlight the potential for analytical applications of related compounds in environmental and food safety monitoring (Lucas et al., 2013).
properties
IUPAC Name |
(4-chlorophenyl)-[4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3S/c1-15-7-12-19(13-16(15)2)25-14-22(23(26)17-8-10-18(24)11-9-17)29(27,28)21-6-4-3-5-20(21)25/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHVIJSHEOKSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

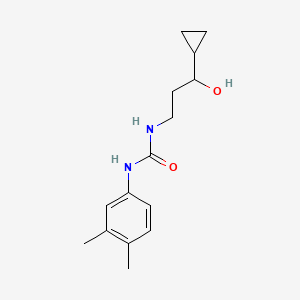
![Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol](/img/structure/B2686077.png)
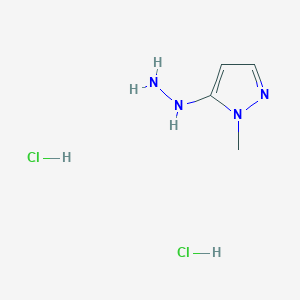

![N-{4-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2686082.png)

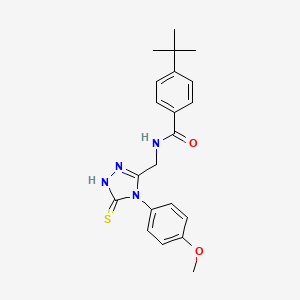
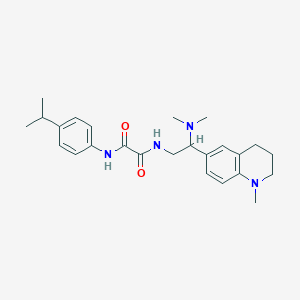
![2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2686089.png)
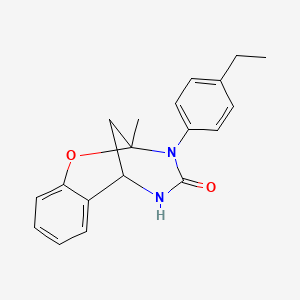
![4-amino-N~3~-isopropyl-N~5~-[4-(methylthio)benzyl]isothiazole-3,5-dicarboxamide](/img/structure/B2686093.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686094.png)
![Ethyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2686096.png)
![N-[3-chloro-4-(6-chloro-1,3-benzothiazol-2-yl)phenyl]-1,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2686098.png)